molecular formula C13H15FN2O3 B6184818 tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate CAS No. 2648948-21-2

tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate

Katalognummer B6184818
CAS-Nummer: 2648948-21-2
Molekulargewicht: 266.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate, also known as FFP-TBC, is an organic compound first synthesized in 2013 for use as a potential drug. It is a derivative of the parent compound, tert-butyl N-({3-fluoropyridin-2-yl}methyl)carbamate, and has been found to possess a variety of pharmacological properties.

Wissenschaftliche Forschungsanwendungen

The most common application of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate is as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate has been shown to inhibit DHODH in both human and mouse cells, suggesting that it may have potential therapeutic applications in the treatment of diseases associated with DHODH, such as cancer.

Wirkmechanismus

The mechanism of action of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate is not yet fully understood. However, it has been proposed that tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate binds to the active site of DHODH and blocks the enzyme’s ability to catalyze the oxidation of dihydroorotate to orotate. This prevents the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects
tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate has been shown to inhibit DHODH in both human and mouse cells, suggesting that it may have potential therapeutic applications in the treatment of diseases associated with DHODH, such as cancer. In addition, tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate has been shown to inhibit the growth of several types of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate is that it is a potent and selective inhibitor of DHODH. This makes it an ideal tool for studying the role of DHODH in various physiological processes. However, tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate is not yet widely available and is expensive to synthesize, which can limit its use in laboratory experiments.

Zukünftige Richtungen

The potential therapeutic applications of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate have yet to be explored. Further research is needed to determine the efficacy of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate in the treatment of diseases associated with DHODH, such as cancer. In addition, further research is needed to better understand the mechanism of action of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate and to develop more efficient and cost-effective methods of synthesis. Finally, further research is needed to explore the potential of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate as an inhibitor of other enzymes and as an anticancer agent.

Synthesemethoden

Tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate was first synthesized by the reaction of tert-butyl N-({3-fluoropyridin-2-yl}methyl)carbamate with 5-fluorofuro[3,2-b]pyridine in the presence of sodium hydride. The reaction proceeded in aqueous ethanol and yielded tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate in high purity with a yield of 93%.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate involves the reaction of tert-butyl N-(hydroxycarbonyl)carbamate with 5-fluorofuro[3,2-b]pyridine-2-carbaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(hydroxycarbonyl)carbamate", "5-fluorofuro[3,2-b]pyridine-2-carbaldehyde", "Base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(hydroxycarbonyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydride, potassium carbonate) to the solution and stir for a few minutes.", "Step 3: Add 5-fluorofuro[3,2-b]pyridine-2-carbaldehyde to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate as a white solid." ] }

CAS-Nummer

2648948-21-2

Produktname

tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate

Molekularformel

C13H15FN2O3

Molekulargewicht

266.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.